1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose

Description

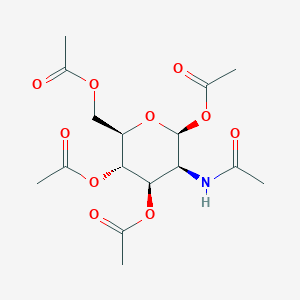

Structure

3D Structure

Properties

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose

An In-depth Technical Guide to the Synthesis of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose

Introduction: The Significance of a Versatile Glycosyl Building Block

1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, a fully protected derivative of N-acetyl-D-mannosamine (ManNAc), stands as a cornerstone building block in modern glycochemistry and drug development. Its strategic importance stems from its role as a key precursor to sialic acids, a class of nine-carbon sugar acids that terminate glycan chains on cell surfaces.[1][2] These terminal sialic acids are pivotal in a myriad of biological processes, including cell-cell recognition, immune response modulation, and pathogen interaction.[1] Consequently, access to high-purity ManNAc derivatives is critical for the synthesis of complex glycoconjugates, bacterial polysaccharides, and novel therapeutics, including potential treatments for congenital disorders of glycosylation such as GNE myopathy.[3][4][5]

This guide provides a detailed exploration of the principal synthetic routes to 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, offering mechanistic insights, step-by-step protocols, and an analysis of the strategic advantages and challenges inherent to each pathway.

Core Synthetic Strategies: Navigating the C-2 Epimer

The synthesis of D-mannosamine derivatives is fundamentally a challenge of stereochemical control, specifically at the C-2 position. The axial orientation of the C-2 substituent in mannose distinguishes it from the equatorial orientation in the more thermodynamically stable glucose. Therefore, synthetic strategies must either begin with a mannose-configured starting material or proceed through a reliable method for inverting the stereochemistry at C-2 of a glucose-derived precursor. The three predominant strategies are:

-

C-2 Epimerization of N-acetyl-D-glucosamine (GlcNAc): Leveraging an abundant and inexpensive starting material, this route relies on establishing a chemical or enzymatic equilibrium between the gluco and manno epimers.

-

Direct Acetylation of D-Mannosamine: A straightforward approach that begins with the correctly configured amino sugar, focusing on selective protection of the amine followed by global acetylation of the hydroxyl groups.

-

Stereospecific Synthesis from D-Mannose or D-Glucose: A multi-step but highly controlled pathway that typically involves the introduction of a nitrogen-containing functionality (like an azide) via an S_N2 reaction, ensuring a complete inversion of stereochemistry at the C-2 position.

Route 1: Epimerization of N-acetyl-D-glucosamine (GlcNAc)

This is arguably the most classic approach, driven by the low cost and ready availability of N-acetyl-D-glucosamine. The core of this strategy is the base-catalyzed epimerization at the C-2 carbon.

Mechanistic Rationale

Under alkaline conditions, a proton is abstracted from the C-2 carbon of GlcNAc. This process is facilitated by the electron-withdrawing nature of the adjacent N-acetyl group and the anomeric center. The resulting planar enolate intermediate eliminates the stereochemical information at C-2. Subsequent reprotonation can occur from either face, leading to an equilibrium mixture of the starting GlcNAc and the desired N-acetyl-D-mannosamine (ManNAc).[6] This equilibrium typically favors the starting GlcNAc, posing a significant challenge for purification.[3][7] Enzymatic methods using N-acetylglucosamine 2-epimerases can also be employed to achieve this transformation.[8][9]

Experimental Protocol

-

Epimerization: N-acetyl-D-glucosamine is dissolved in an aqueous solution of a base, such as sodium hydroxide, and heated.[7] The reaction is monitored until equilibrium is reached.

-

Neutralization and Isolation: The reaction is carefully neutralized. The resulting mixture of ManNAc and GlcNAc is often difficult to separate by crystallization due to similar physical properties. Chromatographic separation is possible but can be challenging on a large scale.

-

Peracetylation: The crude mixture (or purified ManNAc) is subjected to peracetylation. This is achieved by treating the sugar with acetic anhydride in the presence of a catalyst. Pyridine is commonly used as both the catalyst and solvent.[5] Alternatively, acidic catalysts like sulfuric acid can be employed.[4]

-

Purification: The final product, 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose, is purified from the acetylated GlcNAc byproduct and other impurities, typically via recrystallization or silica gel chromatography.

Route 2: Synthesis from D-Mannosamine Hydrochloride

This method offers a more direct and stereochemically unambiguous path by starting with D-mannosamine, which already possesses the correct manno-configuration at C-2. The primary challenge shifts from stereocontrol to selective functionalization.

Mechanistic Rationale

The key to this synthesis is the differential reactivity of the amino group versus the hydroxyl groups. The amino group is significantly more nucleophilic and basic than the hydroxyls. This allows for a selective N-acetylation reaction under controlled conditions, leaving the hydroxyls untouched for a subsequent global O-acetylation step.

Experimental Protocol

-

Selective N-acetylation: D-mannosamine hydrochloride is dissolved in a suitable solvent, often methanol. Acetic anhydride is added, typically in the presence of a base (like sodium methoxide or an ion-exchange resin) to neutralize the hydrochloride salt and the acetic acid byproduct.[10] The reaction proceeds rapidly and selectively at the amino group to yield N-acetyl-D-mannosamine (ManNAc).

-

Global O-acetylation: Following the formation of ManNAc, the hydroxyl groups are acetylated without the need for intermediate purification. The standard procedure involves the addition of pyridine and an excess of acetic anhydride to the reaction mixture.[5] The reaction is stirred until complete conversion is observed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, most commonly by recrystallization from a solvent system like ethanol, to yield the pure 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-mannose.

Route 3: Stereospecific Synthesis from D-Mannose via Azido Intermediate

For applications demanding the highest stereochemical purity and for the synthesis of analogues, a de novo approach from a common, inexpensive sugar like D-mannose or D-glucose is often preferred. This route introduces the C-2 nitrogen functionality via a nucleophilic substitution that inverts the stereocenter.

Mechanistic Rationale

This strategy hinges on the powerful S_N2 reaction. A protected sugar is functionalized at the C-2 position with an excellent leaving group, such as a trifluoromethanesulfonyl (triflate) group. The introduction of a potent nucleophile, sodium azide (NaN₃), results in a backside attack that displaces the leaving group and cleanly inverts the stereochemistry at C-2.[11] The resulting 2-azido sugar is a versatile intermediate. The azide group serves as a precursor to the amine, which can be unmasked in a later step via reduction and subsequently acetylated.

Experimental Protocol

-

Preparation of the Triflate Precursor: D-mannose is first peracetylated with acetic anhydride and a catalyst to yield 1,2,3,4,6-penta-O-acetyl-D-mannopyranose.[12][13] This is then converted into a precursor with a free hydroxyl at C-2, such as 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[12][13] This key intermediate is then reacted with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of pyridine at low temperatures to install the highly reactive triflate leaving group at the C-2 position.[12][14]

-

Azide Displacement (S_N2 Inversion): The 2-O-triflate derivative is reacted with a source of azide ion, such as sodium azide in a polar aprotic solvent like DMF. This step proceeds with complete inversion of configuration, yielding 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (note the change to the gluco configuration).

-

Reduction of the Azide: The 2-azido group is reduced to a 2-amino group. A common and clean method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

-

N-acetylation: The resulting 2-amino sugar is N-acetylated in situ or after isolation using acetic anhydride to form the 2-acetamido group. Since the hydroxyl groups are already protected as acetates from the initial steps, this final transformation yields the target molecule.

Note: A similar pathway can be designed starting from a D-glucose derivative, where the azide displacement would create the desired manno-configuration.

Sources

- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 3. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 4. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D- glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Chemical-Properties-and-Applications-of-N-Acetyl-β-D-mannosamine

Abstract

N-Acetyl-β-D-mannosamine (ManNAc), a naturally occurring acetylated amino sugar, holds a critical position in glycobiology as the committed precursor to sialic acids.[1] This guide provides an in-depth exploration of the chemical properties of ManNAc, from its fundamental physicochemical characteristics to its synthesis, reactivity, and sophisticated analytical characterization. We delve into its pivotal role in the cellular sialic acid biosynthesis pathway and explore its burgeoning applications in drug development and biotechnology, including its use as a therapeutic for rare genetic disorders and as a tool for modulating protein glycosylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this vital monosaccharide.

Introduction

N-Acetyl-β-D-mannosamine (ManNAc) is a stable, neutral hexosamine monosaccharide that serves as the primary and rate-limiting precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1] Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing crucial roles in a vast array of biological processes, including cell-cell recognition, immune response, and pathogen binding.[2][3] Given its central role in sialic acid metabolism, ManNAc has emerged as a molecule of significant interest. Its therapeutic potential is being actively investigated for treating congenital disorders of glycosylation, such as GNE myopathy, and certain kidney diseases characterized by insufficient sialylation.[1][2] Furthermore, its ability to enhance cellular sialylation has made it a valuable supplement in the biopharmaceutical industry to improve the quality and efficacy of recombinant glycoprotein therapeutics.[1] This guide offers a detailed examination of the chemical properties that underpin these biological functions and applications.

Physicochemical Properties

The identity and purity of ManNAc are defined by its distinct physicochemical properties. It is typically supplied as an off-white, crystalline solid.[4] The beta (β) configuration refers to the stereochemistry at the anomeric carbon (C-1), a key structural feature influencing its recognition by metabolic enzymes.

| Property | Value | Reference |

| IUPAC Name | N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [4] |

| Synonyms | ManNAc, β-ManNAc, 2-(Acetylamino)-2-deoxy-β-D-mannopyranose | [4] |

| CAS Number | 7772-94-3 | [4] |

| Molecular Formula | C₈H₁₅NO₆ | [4] |

| Molecular Weight | 221.21 g/mol | [4] |

| Physical Form | Crystalline Solid | [4] |

| Melting Point | ~130°C (with decomposition) | [5] |

| Solubility | Soluble in water, PBS (5 mg/ml), DMSO (5 mg/ml), DMF (2 mg/ml) | [4] |

Chemical Synthesis and Purification

While ManNAc can be produced via enzymatic or fermentation methods, a common and scalable chemical approach is the base-catalyzed epimerization of its C-2 epimer, N-Acetyl-D-glucosamine (GlcNAc), which is readily available from chitin.[5][6] This reaction transforms the stereochemistry at the second carbon, converting the gluco- configuration to the manno- configuration.

Synthesis Workflow: Base-Catalyzed Epimerization

The causality behind this choice of synthesis rests on the thermodynamic equilibrium that can be established between the two epimers under alkaline conditions. While the equilibrium favors GlcNAc, ManNAc can be selectively crystallized from the reaction mixture, driving the reaction towards the desired product. The challenge lies in optimizing conditions to maximize the yield of ManNAc while minimizing degradation and side-product formation.

Caption: Workflow for the chemical synthesis of ManNAc via epimerization.

Experimental Protocol: Lab-Scale Synthesis via Epimerization

This protocol is adapted from established industrial processes and provides a self-validating system where purity is confirmed at the final step.[6]

-

Dissolution: Suspend N-Acetyl-D-glucosamine in an appropriate aqueous solvent system.

-

Epimerization: Add a base, such as sodium hydroxide or calcium hydroxide, to raise the pH above 9. Heat the mixture to approximately 65°C to facilitate the epimerization reaction. Monitor the reaction progress over 1-2 hours.[5][6] The use of a milder base like calcium hydroxide can improve control and reduce degradation products.[5]

-

Crystallization: Rapidly cool the reaction mixture to room temperature (~20°C). Seed the solution with pure ManNAc monohydrate crystals to initiate selective crystallization.

-

Isolation: Allow crystallization to proceed for 1-2 hours. Collect the solid product by filtration.

-

Purification: Wash the collected crystals with a chilled mixture of n-propanol and water (e.g., 85:15 v/v) to remove residual GlcNAc and other impurities.[6]

-

Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40°C) to yield N-Acetyl-D-mannosamine monohydrate.

-

Validation: Confirm product identity and purity (>98%) using HPLC and NMR spectroscopy.

Chemical Reactivity and Stability

ManNAc is a neutral and generally stable compound under standard conditions.[1] However, its chemical behavior is dictated by its functional groups: multiple hydroxyl (-OH) groups, a secondary amide (-NHAc) group, and the hemiacetal at the anomeric carbon.

-

Stability: The molecule shows good thermal stability in aqueous solutions within a pH range of 3.0 to 10.0.[7][8][9] However, significant degradation occurs under strongly acidic (pH < 2) or strongly alkaline (pH > 11) conditions, particularly at elevated temperatures.[7][10] For long-term storage, it is recommended to keep the solid material at -20°C, protected from light.[4]

-

Reactivity:

-

Hydroxyl Groups: The hydroxyl groups can undergo typical alcohol reactions such as esterification and etherification. This allows for the synthesis of various ManNAc analogues for research purposes, such as inhibitors of sialic acid biosynthesis.[11]

-

Amide Group: The N-acetyl group is crucial for its biological activity. Modifications to this group, such as creating N-propanoyl or N-levulinoyl analogues, are tolerated by the sialic acid biosynthetic machinery, enabling metabolic glycoengineering studies.[3]

-

Anomeric Carbon: The hemiacetal group at C-1 is the most reactive site, allowing for glycosylation reactions to form β-linked mannosaminides.[11]

-

Role in Sialic Acid Biosynthesis

The primary biological significance of ManNAc lies in its role as the committed substrate for sialic acid synthesis. This multi-step enzymatic pathway is a cornerstone of cellular glycosylation.

The Sialic Acid Biosynthesis Pathway

The journey from ManNAc to an activated sialic acid donor molecule involves several key enzymatic steps primarily occurring in the cytoplasm and nucleus. The pathway's integrity is critical; defects in the bifunctional GNE enzyme lead to GNE Myopathy, a severe neuromuscular disorder.[2]

Caption: The metabolic pathway of ManNAc to sialylated glycoconjugates.

Pathway Explanation:

-

Phosphorylation: ManNAc is first phosphorylated at the 6-position by the kinase domain of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), consuming one molecule of ATP.[1]

-

Condensation: N-acetylneuraminate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).[3]

-

Dephosphorylation: A specific phosphatase, Neu5Ac-9-P-phosphatase (NANP), removes the phosphate group to yield Neu5Ac.[3]

-

Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by transferring a cytidine monophosphate (CMP) group from CTP, forming the high-energy sugar nucleotide CMP-Neu5Ac.[1]

-

Transfer: CMP-Neu5Ac is transported into the Golgi apparatus, where sialyltransferases attach the sialic acid to the terminal positions of glycan chains on proteins and lipids.[1]

Analytical Characterization

Robust analytical methods are essential for the quality control of ManNAc and for its quantification in biological matrices.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. The chemical shifts are highly sensitive to the stereochemistry and local environment of each proton and carbon atom.

Table of Typical ¹H and ¹³C NMR Chemical Shifts for ManNAc in D₂O: [2]

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| Anomeric (C1) | 5.115 | 95.825 |

| C2 | 4.440 | 56.782 |

| C3 | 3.618 | 74.753 |

| C4 | 4.041 | 69.462 |

| C5 | 3.853 | 79.040 |

| C6 (CH₂) | 3.868 / 3.838 | 63.076 |

| Acetyl (CH₃) | 2.046 / 2.085 | 24.747 |

| Acetyl (C=O) | - | 178.428 |

Note: Chemical shifts can vary slightly based on solvent, pH, and temperature.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for quantifying ManNAc in various samples, from synthesis reaction mixtures to biological fluids.[12]

Experimental Protocol: HPLC Analysis of ManNAc

This protocol provides a framework for the quantitative analysis of ManNAc. The choice of a hydrophilic interaction chromatography (HILIC) column is crucial for retaining this highly polar analyte.[12]

-

Sample Preparation:

-

For plasma samples, perform protein precipitation by adding a threefold excess of cold acetonitrile.[12]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A HILIC column (e.g., Cosmosil Sugar-D, 4.6 × 250 mm, 5 μm).[13]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 20 µL.[13]

-

Detection:

-

UV detection at 210 nm can be used, targeting the amide bond.[13]

-

For higher sensitivity and specificity, especially in complex matrices, coupling to a mass spectrometer (LC-MS) is recommended.[12]

-

Evaporative Light Scattering Detection (ELSD) is another viable option for non-chromophoric sugars.[14]

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure ManNAc.

-

Calculate the concentration in unknown samples by interpolating their peak areas against the standard curve. The method should be validated for linearity, accuracy, and precision.[14]

-

Applications in Research and Drug Development

The unique chemical and biological properties of ManNAc have positioned it as a valuable molecule in both therapeutic and biotechnological applications.

-

Therapeutics for GNE Myopathy: GNE myopathy is a rare genetic muscle disorder caused by mutations in the GNE gene, leading to deficient sialic acid production. Oral administration of ManNAc can bypass the defective epimerase step in the sialic acid pathway, restoring sialylation and showing promise in ameliorating disease symptoms.[2]

-

Biopharmaceutical Production: The extent of sialylation on recombinant therapeutic proteins, such as monoclonal antibodies, critically affects their serum half-life, solubility, and immunogenicity.[1] Supplementing cell culture media with ManNAc has been shown to enhance the sialylation of these biotherapeutics, improving their quality and efficacy.[1]

-

Metabolic Glycoengineering: Chemically modified ManNAc analogues, bearing bioorthogonal functional groups like azides or ketones, can be fed to cells.[3] These analogues are processed by the cell's metabolic machinery and incorporated into surface glycans. This allows for the covalent labeling of cells for imaging, tracking, or targeted drug delivery applications.

Caption: Workflow for metabolic glycoengineering using a ManNAc analogue.

Conclusion

N-Acetyl-β-D-mannosamine is more than just a simple monosaccharide; it is a key metabolic intermediate whose chemical properties are intrinsically linked to fundamental biological processes. Its stability, reactivity, and role as the committed precursor in sialic acid biosynthesis make it a molecule of profound interest. A thorough understanding of its chemistry, from synthesis to analysis, is paramount for leveraging its full potential in developing novel therapeutics for glycosylation disorders and for optimizing the production of next-generation biopharmaceutical drugs. As research in glycobiology continues to expand, the importance of ManNAc in science and medicine is set to grow even further.

References

-

Wikipedia. N-Acetylmannosamine. [Link]

-

Biological Magnetic Resonance Bank (BMRB). N-Acetyl-D-mannosamine. [Link]

-

ResearchGate. Simple and Large-Scale Production of N-Acetylneuraminic Acid and N-Acetyl-D-Mannosamine. [Link]

-

National Center for Biotechnology Information. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. [Link]

-

MDPI. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. [Link]

-

PubChem. N-Acetyl-D-Mannosamine. [Link]

-

PubMed. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. [Link]

-

PubMed. Complete assignment of 1H and 13C nuclear magnetic resonance chemical shifts of beta-1,2-linked mannooligosaccharides isolated from the phosphomannan of the pathogenic yeast Candida albicans NIH B-792 strain. [Link]

-

MDPI. N-Acetylglucosamine: Production and Applications. [Link]

-

ResearchGate. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. [Link]

-

ACS Publications. Preparation of N-Acetyl-D-mannosamine (2-Acetamido-2-deoxy-D-mannose) and D-Mannosamine Hydrochloride (2-Amino-2-deoxy-D-mannose)1. [Link]

- Google Patents.

-

MDPI. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001129). [Link]

-

PubMed. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. [Link]

-

SciSpace. A Simplified Preparation of N-Acetyl-D-glucosamine. [Link]

-

ResearchGate. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. [Link]

-

National Center for Biotechnology Information. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. [Link]

Sources

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. bmse000056 N-Acetyl-D-mannosamine at BMRB [bmrb.io]

- 3. mdpi.com [mdpi.com]

- 4. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]

- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Metabolic Glycoengineering Using Azido-Sugars

Topic: 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-beta-D-mannose and its Analogs as Glycoprotein Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reprogramming the Cell Surface

Metabolic Glycoengineering (MGE) is a powerful chemical biology technique that enables the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways.[1][2] This process allows for the display of unique chemical reporters on the cell surface, which can be used for a myriad of applications, including in vivo cell tracking, targeted drug delivery, and modulating cellular interactions.[3][4]

This guide focuses on the application of peracetylated mannosamine analogs, specifically the widely-used azido-functionalized derivative, 1,3,4,6-Tetra-O-acetyl-N-azidoacetyl-D-mannosamine (Ac4ManNAz) . This compound serves as a powerful tool for introducing a bioorthogonal azide handle into the sialic acid biosynthesis pathway, enabling precise, covalent modification of cell surface glycoproteins.[5][6] We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss data interpretation and key applications in research and therapeutics.

Mechanism of Action: Hijacking the Sialic Acid Pathway

The remarkable utility of Ac4ManNAz lies in its ability to be processed by the cell's natural sialic acid biosynthetic machinery.[7][8] The sialic acid pathway shows a remarkable tolerance for precursors with modifications to the N-acyl group, which is exploited by MGE.[7][8]

The process unfolds in a series of well-defined steps:

-

Cellular Uptake and Deacetylation: The peracetylated form of the sugar (e.g., Ac4ManNAz) readily crosses the cell membrane due to its increased lipophilicity. Once inside the cytosol, non-specific esterases cleave the acetyl groups, releasing the active N-azidoacetylmannosamine (ManNAz).

-

Metabolic Conversion: The liberated ManNAz is then hijacked by the enzymes of the sialic acid biosynthetic pathway. It is phosphorylated and ultimately converted into the corresponding CMP-sialic acid analog, CMP-N-azidoacetylneuraminic acid (CMP-SiaNAz).[9][10] This activation step occurs in the nucleus.[10]

-

Glycosylation in the Golgi: The CMP-SiaNAz is transported into the Golgi apparatus, where sialyltransferases recognize it as a substrate. These enzymes then transfer the azido-sialic acid (SiaNAz) onto the termini of glycan chains on newly synthesized glycoproteins and glycolipids.[11]

-

Cell Surface Display: Finally, these modified glycoconjugates traffic to the plasma membrane, displaying the unnatural azido-sialic acids on the cell surface, ready for bioorthogonal ligation.[12]

Caption: Workflow for metabolic labeling and bioorthogonal detection.

Data Analysis and Interpretation

Quantitative and qualitative assessment is crucial for validating the success of the labeling experiment.

-

Fluorescence Microscopy: Provides spatial information, confirming that the fluorescence signal is localized to the cell surface, as expected for glycoprotein labeling.

-

Flow Cytometry: Offers a quantitative measure of the labeling efficiency across a large cell population. [13]By comparing the fluorescence intensity of Ac4ManNAz-treated cells to control cells, one can determine the fold-increase in signal, providing a robust metric of incorporation. [14] Table 1: Representative Quantitative Data from Flow Cytometry

| Cell Treatment | Precursor Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Untreated Control | 0 | 150 | 1.0 |

| Ac4ManNAz | 10 | 3,500 | 23.3 |

| Ac4ManNAz | 25 | 8,200 | 54.7 |

| Ac4ManNAz | 50 | 15,500 | 103.3 |

Note: These are illustrative values. Actual results will vary depending on cell type, incubation time, and detection reagents.

Troubleshooting and Self-Validation:

-

Problem: Low or no signal.

-

Cause: Insufficient incubation time or precursor concentration; poor cell health; inefficient detection reaction.

-

Solution: Increase incubation time/concentration (while monitoring for toxicity); confirm cell viability; check the quality and concentration of the click chemistry probe. [15]* Problem: High background in control cells.

-

Cause: Non-specific binding of the fluorescent probe.

-

Solution: Increase the number of washing steps; include a blocking step (e.g., with BSA) before adding the probe; titrate the probe to a lower concentration.

-

-

Problem: Evidence of cytotoxicity.

-

Cause: Precursor concentration is too high.

-

Solution: Reduce the concentration of Ac4ManNAz. Studies suggest 10 µM is a safe and effective starting point for many cell lines. [12]Perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue or MTT assay).

-

Applications in Research and Drug Development

The ability to chemically tag cell surface glycans has opened doors to numerous applications:

-

Cell and Exosome Tracking: Labeled cells or exosomes can be tracked in vivo to study migration, biodistribution, and therapeutic efficacy. [3][16]* Glycoproteomic Analysis: The azide handle allows for the enrichment of sialoglycoproteins from complex lysates using biotinylated probes and streptavidin affinity purification, enabling identification by mass spectrometry. [6]* Targeted Drug Delivery: Cells can be engineered to display azide groups, which can then be used to "click" on targeting ligands or drug-loaded nanoparticles, effectively programming cell-cell interactions or directing therapies. [17][18]* Cancer Therapy and Diagnosis: Given that altered sialylation is a hallmark of many cancers, MGE can be used to visualize tumors or to deliver targeted therapeutics. [4][19]

Conclusion

Metabolic glycoengineering with azido-sugar precursors like Ac4ManNAz is a versatile and robust platform for studying and manipulating cell surface glycosylation. By understanding the underlying metabolic pathway and carefully optimizing experimental parameters, researchers can reliably install bioorthogonal chemical reporters onto living cells. This technique provides a gateway to a deeper understanding of glycan biology and offers innovative solutions for diagnostics, cell-based therapies, and targeted drug delivery.

References

-

Sialic acid synthesis pathway. (n.d.). PFOCR. Retrieved from [Link]

- Almaraz, A., et al. (2012). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 22(9), 1135-1148.

- Sparks, S. E., & Tifft, C. J. (2020). GNE Myopathy. In GeneReviews®.

- Luchansky, S. J., et al. (2003).

- Zhang, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7147-7161.

-

Hu, Y., et al. (2021). Overview of the sialic acid biosynthetic pathway. ResearchGate. Retrieved from [Link]

- Moremen, K. W., & Tiemeyer, M. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. Journal of Biological Chemistry, 299(3), 102941.

- BenchChem. (n.d.). Application Notes: Biotinylation of Cell Surface Glycans via Metabolic Labeling with Ac4ManNAz. BenchChem.

- Kim, Y. H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164-1176.

- Agrahari, A. K., et al. (2024). Growing Impact of Bioorthogonal Click Chemistry in Cell Surface Glycan Labeling. Current Organic Chemistry, 28(6), 495-517.

- Pan, Y. L., et al. (2018). Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface. ACS Omega, 3(11), 15159-15166.

-

Yang, Y., et al. (2021). Experimental workflow. (1) Metabolic labeling of cells with the mannose... ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. Retrieved from [Link]

- Yarema, K. J. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3(10), e915.

- Li, Z., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 828859.

- Gray, M. A., et al. (2019). Exploiting metabolic glycoengineering to advance healthcare.

- Gessner, M., et al. (2021). Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. ACS Biomaterials Science & Engineering, 7(8), 3538-3551.

- Choi, H., et al. (2019). Facile Metabolic Glycan Labeling Strategy for Exosome Tracking.

-

Gray, M. A., et al. (2019). Exploiting metabolic glycoengineering to advance healthcare. ResearchGate. Retrieved from [Link]

-

Hazemi, M. E., et al. (2023). Bioorthogonal reactions commonly used for labeling glycans. ResearchGate. Retrieved from [Link]

- Yarema, K. J. (2015). Metabolic glycoengineering bacteria for therapeutic, recombinant protein, and metabolite production applications. Biotechnology and Bioengineering, 112(8), 1531-1542.

- Li, Z., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 828859.

- BenchChem. (n.d.). A Comparative Guide to N-Azidoacetylgalactosamine (GalNAz) and Ac4ManNAz for Metabolic Labeling of Sialic Acids. BenchChem.

- Lee, H. J., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(5), 546-557.

- Li, J., et al. (2023). Advancing cell surface modification in mammalian cells with synthetic molecules. Chemical Science, 14(44), 12384-12406.

- Rausch, L., et al. (2021). Chemical Cell Surface Modification and Analysis of Nanoparticle-Modified Living Cells.

- Reichhardt, M. P., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(6), 2855.

- Dold, J. E. G. A., & Wittmann, V. (2020). Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines: Quantification of Sialic Acid Levels. ChemBioChem, 21(11), 1599-1607.

- Dold, J. E. G. A., & Wittmann, V. (2015). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Chimia (Aarau), 69(7-8), 434-441.

- Zhang, Y., et al. (2022).

- Lee, H. J., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(5), 546-557.

- Wittmann, V. (2017). How to trace glycoproteins in living cells? Metabolic glycoengineering provides the answer. Research Outreach.

- Yarema, K. J. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3(10), e915.

- Gygax, D., & Spohr, U. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose.

- Chem-Impex. (n.d.). 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. Chem-Impex.

- CD BioGlyco. (n.d.). 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. CD BioGlyco.

- Sigma-Aldrich. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride. Sigma-Aldrich.

- Biosynth. (n.d.). Tetra-O-acetyl-2-acetamido-2-deoxy-b-D-mannose. Biosynth.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 4. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sialic acid synthesis pathway [pfocr.wikipathways.org]

- 10. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages [thno.org]

- 14. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advancing cell surface modification in mammalian cells with synthetic molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04597H [pubs.rsc.org]

- 19. How to trace glycoproteins in living cells? Metabolic glycoengineering provides the answer [researchfeatures.com]

A Technical Guide to the Role of Beta-D-Mannose Derivatives in Sialic Acid Biosynthesis

Preamble: The Significance of the Sialome

In the intricate landscape of cellular communication, the glycome represents a critical layer of biological information. At the outermost termini of this complex network reside the sialic acids, a diverse family of nine-carbon carboxylated monosaccharides. The collective expression of these sugars, termed the "sialome," is a dynamic interface that governs a vast array of physiological and pathological processes. Sialic acids modulate cell-cell interactions, influence protein stability and function, and are exploited by pathogens for host cell entry.[1] Consequently, the ability to precisely manipulate the sialome holds immense therapeutic and research potential. This guide provides an in-depth technical exploration of how beta-D-mannose derivatives serve as powerful tools to probe and modulate the sialic acid biosynthetic pathway, a strategy known as metabolic glycoengineering (MGE).

The Canonical Sialic Acid Biosynthesis Pathway: A Primer

Understanding the role of mannose derivatives necessitates a firm grasp of the endogenous pathway for N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The de novo synthesis of Neu5Ac is a cytosolic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway.[2]

The key, rate-limiting enzyme in this pathway is the bifunctional UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE/MNK).[3][4]

-

Epimerization: The GNE domain catalyzes the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc).[5] This is the committed step for sialic acid synthesis.

-

Phosphorylation: The MNK domain then phosphorylates ManNAc at the C6 position to produce ManNAc-6-phosphate (ManNAc-6-P).[4]

-

Condensation & Dephosphorylation: Subsequently, N-acetylneuraminate synthase (NANS) condenses ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). This is then dephosphorylated by a specific phosphatase (NANP) to yield cytosolic Neu5Ac.[6]

-

Activation and Transport: Finally, in the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac to its nucleotide sugar form, CMP-Neu5Ac. This activated sugar is then transported into the Golgi apparatus, where sialyltransferases attach it to terminal positions on glycoproteins and glycolipids.[5]

A critical feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac, which provides tight regulation of sialic acid production.[7]

Mannose Derivatives as Precursors and Modulators

The sialic acid biosynthetic pathway exhibits a remarkable promiscuity, allowing it to process analogs of its natural intermediates.[8] This forms the basis of metabolic glycoengineering, where cells are supplied with unnatural precursor sugars to be metabolized and incorporated into cell surface glycans.[9][10] Beta-D-mannose derivatives, particularly N-acyl-modified mannosamines, are the preferred tools for this purpose.[6][8]

Mechanism of Action

Exogenously supplied mannose derivatives are transported into the cell and enter the sialic acid pathway, effectively bypassing the initial GNE epimerase step and its feedback inhibition by CMP-Neu5Ac.[3][8]

-

N-acetyl-D-mannosamine (ManNAc): Supplementing cells with ManNAc directly fuels the pathway downstream of the rate-limiting GNE step. This is the foundational strategy for rescuing hyposialylation in diseases like GNE Myopathy.[3][11]

-

Peracetylated Derivatives (e.g., Ac₄ManNAc): A significant challenge with hydrophilic monosaccharides is their poor cell permeability. To overcome this, hydroxyl groups are acetylated, rendering the molecule lipophilic. Peracetylated ManNAc (Ac₄ManNAc) readily crosses the cell membrane. Once inside, cytosolic esterases cleave the acetyl groups, releasing ManNAc to be phosphorylated by the MNK domain of GNE.[12][13] This strategy dramatically increases the efficiency of intracellular delivery, with Ac₄ManNAc showing up to 600 times the cellular uptake efficiency of standard ManNAc.[13][14]

-

N-acyl Modified Analogs (e.g., ManNProp, ManNAz): By modifying the N-acetyl group of mannosamine, researchers can introduce non-natural sialic acids onto the cell surface.[9][10] For example, N-propanoyl-D-mannosamine (ManNProp) is metabolized to N-propanoylneuraminic acid (Neu5Prop).[8] Derivatives containing bioorthogonal chemical reporters, like the azide group in N-azidoacetylmannosamine (ManNAz), are particularly powerful.[12][15] Once displayed on the cell surface, the azide can be selectively tagged with probes via copper-catalyzed or copper-free "click chemistry," enabling visualization and proteomic analysis of sialylated molecules.[15]

Causality in Derivative Design: Why Peracetylate?

The choice to use a peracetylated derivative like Ac₄ManNAc over ManNAc is a clear example of rational experimental design rooted in overcoming a specific biological barrier.

-

Problem: The plasma membrane is a lipid bilayer, largely impermeable to polar molecules like sugars.

-

Solution: Mask the polar hydroxyl groups with nonpolar acetyl esters.

-

Result: The molecule becomes lipid-soluble, allowing for efficient passive diffusion into the cell.

-

Validation: The intracellular concentration of the precursor sugar achieved with Ac₄ManNAc is significantly higher than with an equivalent dose of ManNAc, leading to a more robust increase in total sialic acid levels.[14] This enhanced bioavailability is critical for achieving therapeutic effects in vivo.[14]

Therapeutic Spotlight: GNE Myopathy

GNE Myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is an autosomal recessive disorder caused by mutations in the GNE gene.[3] These mutations impair the epimerase and/or kinase activity of the GNE enzyme, leading to a systemic deficit in sialic acid biosynthesis and hyposialylation of key muscle glycoproteins.[3][4]

Supplementation with sialic acid precursors is the primary therapeutic strategy. ManNAc is an orphan drug currently in clinical trials for GNE Myopathy.[16] By providing the direct substrate for the second step of the pathway (phosphorylation by the MNK domain), ManNAc administration bypasses the deficient epimerase function.[11][17] Clinical studies have shown that oral ManNAc is safe, increases plasma sialic acid levels, improves muscle sialylation, and may slow the functional decline in patients.[3][16][18]

| Therapeutic Agent | Mechanism | Status/Key Finding | Reference |

| N-acetyl-D-mannosamine (ManNAc) | Bypasses the deficient GNE epimerase step. | Phase 2/3 clinical trials show it increases sialylation and may reduce disease progression. | [11][16] |

| Aceneuramic Acid (Sialic Acid) | Direct product replacement. | Approved in Japan (Acenobel); provides exogenous sialic acid for the salvage pathway. | [3][17] |

| Peracetylated ManNAc (Ac₄ManNAc) | Bypasses GNE epimerase with enhanced cell permeability. | Preclinical studies in mouse models show highly efficient rescue of muscle phenotype. | [14] |

Experimental Protocols & Methodologies

A core requirement for studying the effects of mannose derivatives is the ability to accurately quantify changes in cellular sialylation. The gold-standard method involves fluorescent labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reverse-phase HPLC analysis.[19][20]

Workflow for Quantifying Total Sialic Acid

This protocol provides a self-validating system for assessing the impact of a mannose derivative on total cellular sialylation.

Step-by-Step Protocol: DMB-HPLC Analysis

Objective: To quantify the total amount of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) in glycoprotein samples after treatment with mannose derivatives.

I. Sialic Acid Release (Sample Preparation)

-

Harvest Cells: Prepare cell pellets from untreated (vehicle control) and derivative-treated cultures. Approximately 1-5 x 10⁶ cells are typically sufficient.

-

Acid Hydrolysis: Resuspend cell pellets in 100 µL of 2 M acetic acid.[20]

-

Expert Insight: Mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) is crucial. It efficiently cleaves terminal sialic acids while preserving their N-acyl and O-acetyl modifications, which stronger acids like TFA would destroy.[21]

-

-

Incubation: Tightly cap the tubes and incubate at 80°C for 2 hours.[20]

-

Clarification: Cool samples to room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet debris. The supernatant contains the released sialic acids.

II. DMB Labeling

-

Critical Note: The DMB reagent is light-sensitive and the labeled product degrades over time. Prepare the labeling reagent fresh and protect all samples from light.[19]

-

Prepare Labeling Reagent: Prepare the DMB labeling solution according to manufacturer protocols or established literature methods. A typical solution contains DMB, sodium hydrosulfite (a reducing agent), and 2-mercaptoethanol in an acidic buffer.[20]

-

Labeling Reaction: In a microcentrifuge tube, mix an aliquot of your sialic acid-containing supernatant (e.g., 20-50 µL) with an equal volume of freshly prepared DMB Labeling Reagent.

-

Incubation: Incubate the reaction at 50°C for 2.5-3 hours in the dark.[19][20]

-

Termination: Stop the reaction by adding a larger volume of water (e.g., 400 µL). The samples are now ready for HPLC analysis or can be stored at 4°C in the dark for analysis within 24-72 hours.[19][21]

III. RP-HPLC Analysis

-

System Setup: Use a reverse-phase C18 column. The mobile phase is typically an isocratic or gradient mixture of acetonitrile, methanol, and water.[19]

-

Detection: Use a fluorescence detector with an excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.

-

Standard Curve: Prepare a serial dilution of quantitative Neu5Ac and Neu5Gc standards (available commercially) and label them with DMB in parallel with your samples. Run these standards to generate a calibration curve of peak area versus concentration.[21]

-

Sample Injection: Inject the labeled samples. Identify peaks by comparing their retention times to the standards.

-

Quantitation: Integrate the peak areas for Neu5Ac and Neu5Gc in your samples and calculate their concentrations using the linear regression formula from your standard curve. Normalize the results to the initial amount of protein or cell number.

IV. Self-Validation and Controls

-

Negative Control: A vehicle-only treated cell sample establishes the baseline sialylation level.

-

Positive Control: A sample treated with a known effective precursor like ManNAc or Ac₄ManNAc validates that the experimental system (cell uptake, metabolism, analysis) is working.

-

System Suitability: A commercially available sialic acid reference panel, containing a mixture of different sialic acid types, should be run to confirm column performance and peak identification.[20][22]

Future Directions and Conclusion

The study of beta-D-mannose derivatives continues to push the boundaries of glycobiology. The development of novel analogs with unique chemical functionalities will further enhance our ability to visualize, track, and manipulate sialylated molecules in living systems. In the therapeutic arena, while ManNAc and sialic acid supplementation show promise for GNE Myopathy, the superior pharmacokinetics of peracetylated derivatives like Ac₄ManNAc suggest they may offer enhanced efficacy, a hypothesis that warrants further clinical investigation.[14]

References

-

Wratil, P. R., & Horstkorte, R. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129). Available at: [Link][9][10]

-

Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Glycobiology, 29(6), 475-485. Available at: [Link][6]

-

ResearchGate. (n.d.). Sialic acid biosynthesis pathway and entry points of ManNAc and sialic acid analogues. Available at: [Link][23]

-

ResearchGate. (n.d.). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Available at: [Link][1]

-

ResearchGate. (n.d.). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Available at: [Link][24]

-

Agilent. (n.d.). SIGNAL™ DMB LABELING KIT. Available at: [Link][19]

-

Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Available at: [Link][20]

-

Lee, H., et al. (2024). Decoding GNE Myopathy: From Molecular Basis to Therapeutic Advances. Journal of Clinical Neurology, 20(3), 324-336. Available at: [Link][3]

-

Hinderlich, S., et al. (2004). UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A master regulator of sialic acid synthesis. Topics in Current Chemistry, 234, 185-212. Available at: [Link][4]

-

Neuromuscular Disease Foundation. (2023). Available Treatments & clinical trials. Available at: [Link][11]

-

Neuromuscular Disease Foundation. (2024). Potential Treatments for GNE Myopathy. Available at: [Link][17]

-

Ludger Ltd. (n.d.). Analysis of Sialic Acids in Biopharmaceuticals. Available at: [Link][21]

-

Agilent. (2020). Rapid High Throughput Profiling and Quantitation of Sialic Acids in Biotherapeutics. Available at: [Link][22]

-

ResearchGate. (n.d.). Some unnatural modified monosaccharides reported as inhibitors of GNE/MNK kinase. Available at: [Link][25]

-

Institut de Myologie. (2021). ManNAc in GNE myopathy: new positive results. Available at: [Link][18]

-

Keppler, O. T., et al. (2001). Biochemical engineering of the N-acyl side chain of sialic acid: biological implications. Glycobiology, 11(2), 11R-18R. Available at: [Link][8]

-

Gorenflos López, J. L., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science, 14(12), 3169-3176. Available at: [Link][12]

-

Du, J., et al. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1382-1401. Available at: [Link][2]

-

Liu, A., et al. (2012). Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs. PLoS ONE, 7(4), e35264. Available at: [Link][13]

-

Hinderlich, S., et al. (2004). UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis. PMC. Available at: [Link][5]

-

Malicdan, M. C. V., et al. (2012). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. Journal of Biological Chemistry, 287(44), 37458-37465. Available at: [Link][14]

-

Sun, R., et al. (2025). ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis. mAbs, 17(1). Available at: [Link][7]

-

Carrillo, N., et al. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. Genetics in Medicine, 23(10), 1956-1964. Available at: [Link][16]

-

ResearchGate. (n.d.). (A) Introduction of Ac4ManNAz to the sialic acid biosynthesis pathway. Available at: [Link][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Decoding GNE Myopathy: From Molecular Basis to Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. curegnem.org [curegnem.org]

- 12. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]

- 13. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. curegnem.org [curegnem.org]

- 18. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]

- 19. agilent.com [agilent.com]

- 20. waters.com [waters.com]

- 21. ludger.com [ludger.com]

- 22. lcms.cz [lcms.cz]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structural Analysis of Peracetylated N-acetylmannosamine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The "Why" Behind the Molecule

Peracetylated N-acetylmannosamine (also known as 1,3,4,6-tetra-O-acetyl-N-acetylmannosamine or Ac4ManNAc) is more than just a protected sugar. It is a key player in the field of metabolic glycoengineering. As a cell-permeable precursor to N-acetylmannosamine (ManNAc), it hijacks the sialic acid biosynthetic pathway, enabling researchers to study and manipulate cell-surface glycosylation.[1][2] Sialic acids are terminal monosaccharides on glycoproteins and glycolipids that mediate a vast array of cellular processes, from immune responses to cancer progression.[3][4][5] The therapeutic potential of Ac4ManNAc has been demonstrated in rescuing the muscle phenotype in mouse models of sialic acid-deficient myopathies, making its precise structural characterization a matter of clinical significance.[6][7]

This guide eschews a generic template, instead adopting a logical, field-tested workflow that reflects how a seasoned analytical scientist would approach the structural confirmation of this molecule. We will move from synthesis to a multi-pronged analytical strategy, emphasizing the synergy between techniques to build an unassailable structural proof.

Section 1: Synthesis and the Importance of Isomeric Purity

The journey to structural elucidation begins with synthesis. Peracetylated ManNAc is typically synthesized from D-mannosamine hydrochloride through a sequence of reactions that first protect the hydroxyl groups with acetyl esters, followed by N-acylation.[8][9] A common method involves peracetylation using acetic anhydride in the presence of a catalyst.[9][10]

The choice of catalyst (acidic vs. basic) can significantly influence the anomeric distribution (the ratio of α and β isomers) of the final product.[10] Since the biological activity can differ between anomers, understanding and controlling this mixture is paramount. Therefore, the primary goal of structural analysis is not just to confirm the presence of Ac4ManNAc, but to definitively identify the anomeric configuration and quantify the purity of the synthesized batch.

Section 2: The Core Analytical Triad: NMR, MS, and Crystallography

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from complementary methods. Our core strategy relies on Nuclear Magnetic Resonance (NMR) for connectivity and stereochemistry, Mass Spectrometry (MS) for molecular weight confirmation, and, when possible, X-ray Crystallography for absolute structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For Ac4ManNAc, a suite of NMR experiments is required to assign every proton and carbon, confirming the pyranose ring structure, the location of all five acetyl groups, and the anomeric configuration.

Causality Behind Experimental Choices:

-

¹H NMR: Provides the initial overview of all protons. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) of the ring protons are highly sensitive to their stereochemical environment. The anomeric proton (H-1) is particularly diagnostic.

-

¹³C NMR: Reveals the carbon skeleton of the molecule, confirming the presence of the pyranose ring carbons, the N-acetyl group, and the four O-acetyl groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for a complete, trustworthy assignment.

-

COSY (Correlation Spectroscopy): Maps proton-proton couplings, allowing us to "walk" around the sugar ring from one proton to its direct neighbor (e.g., from H-1 to H-2, H-2 to H-3, etc.), unequivocally establishing the connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the location of the acetyl groups by correlating the carbonyl carbons of the acetate esters to the ring protons.

-

Caption: Integrated NMR workflow for Ac4ManNAc.

Expected ¹H NMR Data for Peracetylated N-acetylmannosamine (β-anomer in CDCl₃)

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.7 - 5.9 | d | ~1.5 - 2.5 |

| H-2 | 4.5 - 4.7 | ddd | J₁,₂ ≈ 2.0, J₂,₃ ≈ 4.5, JNH,₂ ≈ 9.0 |

| H-3 | 5.2 - 5.4 | dd | J₂,₃ ≈ 4.5, J₃,₄ ≈ 9.5 |

| H-4 | 5.0 - 5.2 | t | J₃,₄ ≈ J₄,₅ ≈ 9.5 |

| H-5 | 3.9 - 4.1 | m | - |

| H-6a | 4.2 - 4.3 | dd | J₅,₆a ≈ 5.5, J₆a,₆b ≈ 12.5 |

| H-6b | 4.0 - 4.2 | dd | J₅,₆b ≈ 2.5, J₆a,₆b ≈ 12.5 |

| NH | 5.8 - 6.2 | d | JNH,₂ ≈ 9.0 |

| OAc (4x CH₃) | 1.9 - 2.2 | 4 x s | - |

| NAc (1x CH₃) | 1.8 - 2.0 | s | - |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides orthogonal data that validates the molecular formula. The peracetylated form of ManNAc is amenable to several ionization techniques.

Causality Behind Experimental Choices:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for generating intact molecular ions. In positive ion mode, Ac4ManNAc is typically observed as a sodium adduct ([M+Na]⁺) or a protonated molecule ([M+H]⁺). This provides a rapid and accurate confirmation of the molecular weight.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While requiring derivatization for the non-peracetylated form, GC-MS can be used to analyze the peracetylated product directly.[11] It is excellent for assessing purity and separating potential isomers, providing a distinct retention time and fragmentation pattern that serves as a fingerprint for the molecule.[9]

-

High-Resolution Mass Spectrometry (HRMS): Using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition and distinguishing Ac4ManNAc from isobaric impurities.

Caption: Complementary MS approaches for Ac4ManNAc.

Expected Mass Spectrometry Data for C₁₆H₂₃NO₉ (Monoisotopic Mass: 389.1373)

| Ionization Mode | Adduct | Expected m/z (Monoisotopic) | Interpretation |

| ESI (+) | [M+H]⁺ | 390.1446 | Protonated Molecule |

| ESI (+) | [M+Na]⁺ | 412.1265 | Sodium Adduct |

| ESI (+) | [M+K]⁺ | 428.0999 | Potassium Adduct |

X-ray Crystallography: The Unambiguous Arbiter

When a single, high-quality crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule. This technique is the gold standard for resolving any ambiguity in stereochemistry, particularly the anomeric configuration and the conformation of the pyranose ring. While not always feasible as a routine quality control method, it is invaluable for creating a definitive reference standard. Crystal structures of the related N-acetylmannosamine kinase in complex with ManNAc highlight the power of this technique in understanding molecular interactions at an atomic level.[5][12]

Section 3: Standard Operating Protocols (SOPs)

Trustworthiness in science is built on reproducible methods. The following protocols are designed to be self-validating systems for the analysis of Ac4ManNAc.

SOP 1: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified Ac4ManNAc sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is ideal due to its excellent solubilizing power for the acetylated sugar and minimal spectral overlap.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Lock and shim the instrument on the deuterium signal of the solvent.

-

Acquire a standard ¹H NMR spectrum with 16-32 scans.

-

Acquire a ¹³C NMR spectrum with proton decoupling (e.g., zgpg30) for 1024-2048 scans.

-

Acquire a 2D gCOSY experiment to establish ¹H-¹H correlations.

-

Acquire a 2D gHSQCAD experiment to establish ¹H-¹³C one-bond correlations.

-

Acquire a 2D gHMBCAD experiment to establish long-range ¹H-¹³C correlations. Set the long-range coupling delay (D6) to optimize for J-couplings of 8-10 Hz.

-

-

Data Processing and Interpretation:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Integrate the ¹H spectrum to confirm proton ratios. The five acetyl singlets should each integrate to 3H relative to the single ring protons.

-

Assign all signals using the combined information from the 1D and 2D spectra, starting from the anomeric proton (H-1).

-

SOP 2: LC-MS Sample Preparation and Analysis

-

Sample Preparation:

-

Prepare a stock solution of Ac4ManNAc at 1 mg/mL in acetonitrile.

-

Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 acetonitrile:water.

-

-

Instrumentation (HILIC-ESI-QTOF MS):

-

LC System: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining this polar analyte.[13]

-

Column: BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

MS System (Positive ESI Mode):

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Gas Flow: As per instrument recommendation.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected adducts (e.g., m/z 412.1265 for [M+Na]⁺).

-

Verify that the measured mass in the resulting spectrum is within 5 ppm of the theoretical mass.

-

Confirm the purity of the sample by observing the absence of significant extraneous peaks in the total ion chromatogram (TIC).

-

Conclusion

The structural analysis of peracetylated N-acetylmannosamine is a critical step in its application for research and drug development. A rigorous, multi-technique approach, grounded in the fundamental principles of NMR and MS, is essential for guaranteeing its identity, purity, and isomeric form. By following the integrated workflow and protocols outlined in this guide, researchers can achieve a high degree of confidence in their material, ensuring the validity and reproducibility of their subsequent biological experiments.

References

-

Sampathkumar, S.-G., Jones, M. B., Meledeo, M. A., Campbell, C. T., & Hsieh-Wilson, L. C. (2006). Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. Nature Protocols. Available at: [Link]

-

Li, Y., Chen, X., & Wang, J. (2020). Cytotoxicity evaluation of the peracetylated N-acetylmannosamine derivatives. ResearchGate. Available at: [Link]

-

Schwarzkopf, M., et al. (2018). Chemical synthesis of peracetylated N-acyl-ManN derivatives. ResearchGate. Available at: [Link]

-

de Graaf, M., van der Vuurst de Vries, A.-R., & Wiertz, E. J. H. J. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. Available at: [Link]

-

Malicdan, M. C. V., et al. (2012). Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy. Journal of Biological Chemistry, 287(4), 2689–2705. Available at: [Link]

-

Wikipedia. (n.d.). N-Acetylmannosamine. Wikipedia. Available at: [Link]

-

Malicdan, M. C. V., et al. (2012). Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. Journal of Biological Chemistry. Available at: [Link]

-

Flynn, M. J., et al. (2022). Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... ResearchGate. Available at: [Link]

-

Shrestha, A., et al. (2024). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Publication Corporation. Available at: [Link]

-